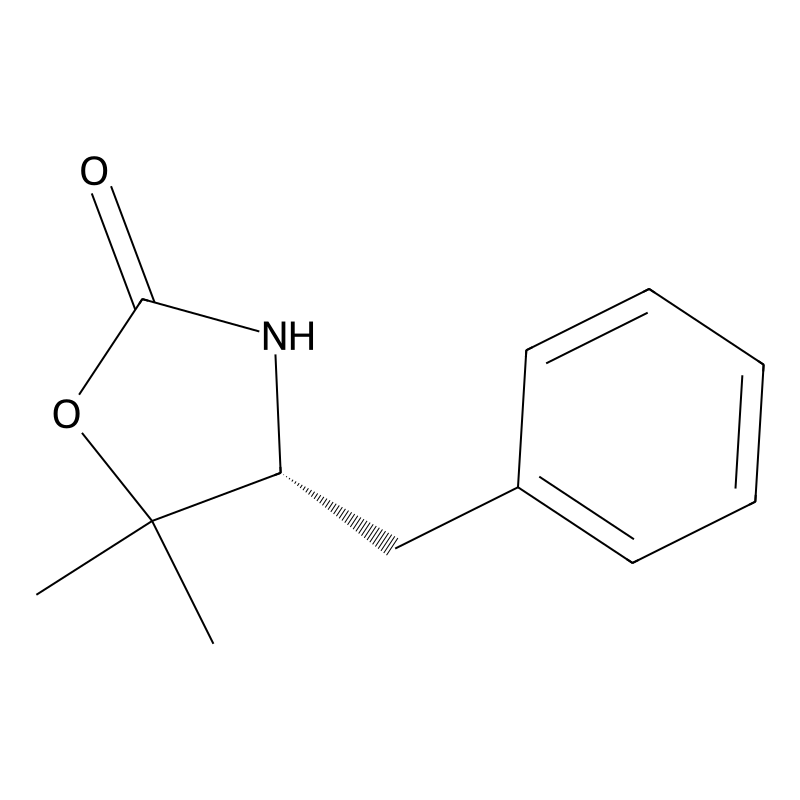

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-4-Benzyl-5,5-dimethyloxazolidin-2-one (CAS 204851-73-0), widely recognized as the Davies' SuperQuat chiral auxiliary, is an advanced structural evolution of the classic Evans auxiliary. By incorporating gem-dimethyl substitution at the C(5) position, this compound fundamentally alters the steric environment and conformational rigidity of the oxazolidinone ring[1]. In procurement and process chemistry, it is selected primarily for its ability to dictate highly diastereoselective enolate alkylations, aldol reactions, and conjugate additions. Beyond stereocontrol, its defining procurement value lies in its enhanced processability—specifically its resistance to unwanted ring-opening during cleavage steps, which streamlines downstream synthetic workflows and enables high-efficiency auxiliary recycling [2].

References

- [1] Bull SD, Davies SG, Nicholson RL, Sanganee HJ, Smith AD. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Org Biomol Chem. 2003;1(16):2886-99.

- [2] Davies SG, Roberts PM, Thomson JE, Fletcher AM. SuperQuat chiral auxiliaries: design, synthesis, and utility. Org Biomol Chem. 2019;17(6):1322-1335.

Substituting the SuperQuat auxiliary with the standard generic alternative, (R)-4-benzyl-2-oxazolidinone, frequently fails in rigorous process environments due to two critical vulnerabilities. First, the standard auxiliary lacks the steric bulk of the 5,5-dimethyl groups, leaving its endocyclic carbonyl susceptible to nucleophilic attack during hydride reduction; this forces chemists into a less efficient two-step cleavage-oxidation workaround to obtain aldehydes[1]. Second, without the gem-dimethyl groups to buttress the C(4)-benzyl substituent, the standard auxiliary exhibits greater conformational lability, which can lead to measurable drops in diastereomeric excess (de) during sterically demanding enolate functionalizations. For buyers prioritizing absolute stereocontrol and streamlined cleavage, the generic substitution introduces unacceptable yield losses and process inefficiencies [2].

References

- [1] Bull SD, Davies SG, Nicholson RL, Sanganee HJ, Smith AD. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Org Biomol Chem. 2003;1(16):2886-99.

- [2] Davies SG, Roberts PM, Thomson JE, Fletcher AM. SuperQuat chiral auxiliaries: design, synthesis, and utility. Org Biomol Chem. 2019;17(6):1322-1335.

One-Step Aldehyde Synthesis via Suppression of Endocyclic Cleavage

When converting N-acyl derivatives to aldehydes using DIBAL, the standard Evans auxiliary suffers from competitive nucleophilic attack at the endocyclic carbonyl, destroying the auxiliary and necessitating a two-step cleavage-oxidation sequence. In contrast, the 5,5-dimethyl groups of the SuperQuat auxiliary sterically shield the endocyclic carbonyl. This allows for direct, one-step DIBAL reduction to the corresponding non-racemic aldehydes in 87–94% yield with >95% ee, while preserving the auxiliary intact[1].

| Evidence Dimension | Direct aldehyde yield and cleavage pathway |

| Target Compound Data | 87–94% yield of aldehyde via direct one-step DIBAL reduction |

| Comparator Or Baseline | (R)-4-Benzyl-2-oxazolidinone (Standard Evans auxiliary) requires a two-step sequence (reduction to alcohol, then oxidation) due to endocyclic cleavage |

| Quantified Difference | Eliminates one full synthetic step and prevents auxiliary destruction during hydride reduction |

| Conditions | DIBAL reduction of N-acyl derivatives to aldehydes |

Eliminating a synthetic step and preventing auxiliary destruction significantly improves overall process efficiency and lowers material costs in multi-step asymmetric syntheses.

Conformationally Biased Diastereofacial Selectivity

The gem-dimethyl substitution at C(5) restricts the conformational rotation of the adjacent C(4)-benzyl group, forcing it to project more rigidly over the enolate face. In diastereoselective enolate alkylations and conjugate additions of organocuprates, SuperQuat derivatives consistently achieve >95% de. Direct structural comparisons demonstrate that this steric buttressing provides measurably higher and more reliable stereocontrol than the standard Evans auxiliary, which suffers from greater conformational lability[1].

| Evidence Dimension | Diastereomeric excess (de) in conjugate additions and alkylations |

| Target Compound Data | >95% de routinely achieved across various organocuprate additions |

| Comparator Or Baseline | Standard Evans auxiliary (exhibits lower or more variable de due to C(4) conformational lability) |

| Quantified Difference | Guaranteed high stereocontrol (>95% de) driven by the C(5) gem-dimethyl steric buttressing effect |

| Conditions | Asymmetric enolate alkylation and organocuprate conjugate additions |

Procurement of the SuperQuat auxiliary is justified when target purity requirements demand near-perfect diastereoselectivity that standard auxiliaries cannot reliably provide.

Quantitative Auxiliary Recovery in Alkaline Hydrolysis

In process-scale asymmetric synthesis, the economic viability of a chiral auxiliary depends heavily on its recovery rate. The structural shielding of the endocyclic carbonyl in the SuperQuat auxiliary prevents ring-opening degradation during alkaline hydrolysis or hydride cleavage. Studies demonstrate that the SuperQuat auxiliary can be recovered in >90-95% yield without any evidence of racemization, whereas the standard Evans auxiliary is significantly more susceptible to degradative endocyclic cleavage under identical nucleophilic conditions [1].

| Evidence Dimension | Auxiliary recovery yield after cleavage |

| Target Compound Data | >90-95% recovery yield without racemization |

| Comparator Or Baseline | Standard Evans auxiliary (lower recovery due to competitive ring-opening degradation) |

| Quantified Difference | Near-quantitative recovery vs. partial degradation |

| Conditions | Alkaline hydrolysis or hydride-mediated cleavage of N-acyl derivatives |

High recovery rates drastically reduce the effective cost per cycle, making the SuperQuat auxiliary highly attractive for scale-up and industrial procurement workflows.

Direct Asymmetric Synthesis of Chiral Aldehydes

The SuperQuat auxiliary is the preferred procurement choice for workflows requiring the direct conversion of N-acyl enolates to chiral aldehydes via DIBAL reduction. Its resistance to endocyclic cleavage eliminates the need for the traditional two-step reduction/oxidation sequence required by standard Evans auxiliaries, streamlining the process [1].

High-Fidelity Total Synthesis of Complex Polyketides

In the total synthesis of complex natural products where multiple contiguous stereocenters must be set with absolute precision, the enhanced conformational bias of the 5,5-dimethyl groups ensures >95% de in critical aldol and alkylation steps, minimizing yield losses during diastereomer separation [2].

Process-Scale Asymmetric Manufacturing

For industrial or pilot-scale manufacturing where the chiral auxiliary must be recycled to maintain economic viability, the SuperQuat auxiliary's near-quantitative recovery profile under alkaline or reductive cleavage conditions makes it a superior procurement choice over easily degraded standard auxiliaries [1].

References

- [1] Bull SD, Davies SG, Nicholson RL, Sanganee HJ, Smith AD. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Org Biomol Chem. 2003;1(16):2886-99.

- [2] Davies SG, Roberts PM, Thomson JE, Fletcher AM. SuperQuat chiral auxiliaries: design, synthesis, and utility. Org Biomol Chem. 2019;17(6):1322-1335.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant